(2-Amino-4,5-dichlorophenyl)methanol
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Overview
Description
(2-Amino-4,5-dichlorophenyl)methanol is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 4 and 5 positions, an amino group at the 2 position, and a hydroxymethyl group at the 1 position
Safety and Hazards
The safety information available indicates that “(2-Amino-4,5-dichlorophenyl)methanol” may pose certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dichlorophenyl)methanol typically involves the chlorination of phenol followed by amination and hydroxymethylation. One common method is as follows:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 4 and 5 positions.
Amination: The chlorinated phenol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 2 position.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 1 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: (2-Amino-4,5-dichlorophenyl)carboxylic acid.
Reduction: (2-Amino-4,5-dichlorophenyl)amine.
Substitution: (2-Amino-4,5-dichlorophenyl)methoxy or (2-Amino-4,5-dichlorophenyl)thiol.
Scientific Research Applications
(2-Amino-4,5-dichlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dichlorophenyl)methanol involves its interaction with specific molecular targets in biological systems. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4,4’-dichlorodiphenyl Ether): Similar structure but with an ether linkage between two phenyl rings.
(2,6-Dichlorophenyl)amino]phenylmethanol: Similar structure but with different substitution patterns on the phenyl ring.
2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol: Similar structure but with additional amino and ethanol groups.
Uniqueness
(2-Amino-4,5-dichlorophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-amino-4,5-dichlorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOAFNZUPHEZSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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